2-methyl-4-oxo-3-phenyl-4H-chromen-7-yl furan-2-carboxylate
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Overview
Description
2-methyl-4-oxo-3-phenyl-4H-chromen-7-yl furan-2-carboxylate is a complex organic compound that belongs to the class of chromen derivatives
Mechanism of Action
Target of Action
The primary targets of 2-methyl-4-oxo-3-phenyl-4H-chromen-7-yl furan-2-carboxylate are currently unknown. This compound is a part of a collection of rare and unique chemicals provided to early discovery researchers
Mode of Action
It is known that the chromen-7-yl furan-2-carboxylate moiety is a common structural motif in many bioactive compounds . These compounds often interact with their targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and hydrophobic interactions . The exact nature of these interactions for this compound remains to be elucidated.
Biochemical Pathways
The biochemical pathways affected by this compound are currently unknown. Given the structural similarity to other bioactive compounds, it may potentially influence a variety of biochemical pathways
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. Given its structural similarity to other bioactive compounds, it may potentially have a variety of biological effects
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-4-oxo-3-phenyl-4H-chromen-7-yl furan-2-carboxylate typically involves the reaction of 7-hydroxy-4-methylcoumarin with ethylchloroacetate, followed by the addition of hydrazine hydrate . The reaction conditions include:
Starting Materials: 7-hydroxy-4-methylcoumarin, ethylchloroacetate, hydrazine hydrate.
Reaction Conditions: The reaction is carried out in a suitable solvent, often under reflux conditions, to ensure complete conversion of the starting materials to the desired product.
Purification: The product is purified using standard techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions and the use of high-purity starting materials are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-methyl-4-oxo-3-phenyl-4H-chromen-7-yl furan-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as halogens, alkyl halides, and acyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can lead to a variety of substituted chromen derivatives.
Scientific Research Applications
2-methyl-4-oxo-3-phenyl-4H-chromen-7-yl furan-2-carboxylate has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs and treatment strategies.
Industry: It is used in the development of new materials with specific properties, such as fluorescence and photostability.
Comparison with Similar Compounds
Similar Compounds
7-ethoxy-4-methylcoumarin: A similar compound with an ethoxy group instead of a furan-2-carboxylate group.
4-methylumbelliferyl acetate: Another related compound with an acetate group instead of a furan-2-carboxylate group.
2-methyl-4-oxo-3-phenyl-4H-chromen-7-yl diethylcarbamate: A derivative with a diethylcarbamate group.
Uniqueness
2-methyl-4-oxo-3-phenyl-4H-chromen-7-yl furan-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the furan-2-carboxylate group enhances its reactivity and potential interactions with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
(2-methyl-4-oxo-3-phenylchromen-7-yl) furan-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14O5/c1-13-19(14-6-3-2-4-7-14)20(22)16-10-9-15(12-18(16)25-13)26-21(23)17-8-5-11-24-17/h2-12H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQSGCTDOZSHCTN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C=C(C=C2)OC(=O)C3=CC=CO3)C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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